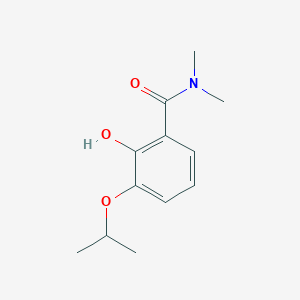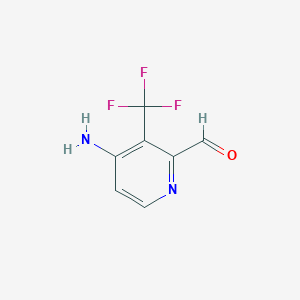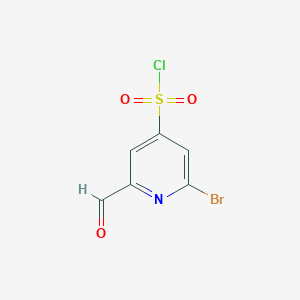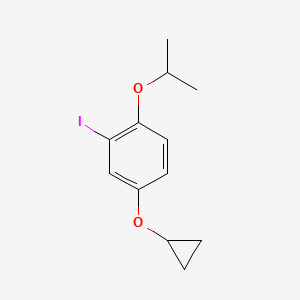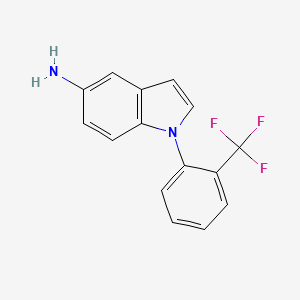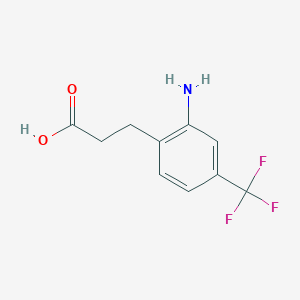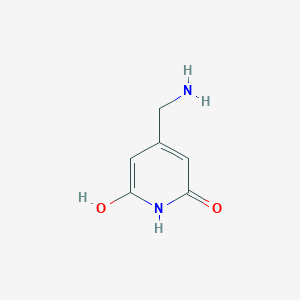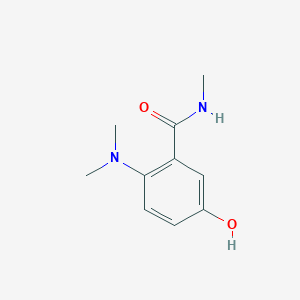
2-(Dimethylamino)-5-hydroxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-5-hydroxy-N-methylbenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylamino group, a hydroxy group, and a methyl group attached to the benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-hydroxy-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 5-hydroxybenzoic acid.
Amidation: The carboxylic acid group of 5-hydroxybenzoic acid is converted to an amide group through a reaction with dimethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) under mild conditions.
Methylation: The resulting intermediate is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
化学反应分析
Types of Reactions
2-(Dimethylamino)-5-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-(Dimethylamino)-5-oxo-N-methylbenzamide.
Reduction: 2-(Dimethylamino)-5-hydroxy-N-methylbenzylamine.
Substitution: Various substituted benzamides depending on the substituent used.
科学研究应用
2-(Dimethylamino)-5-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Dimethylamino)-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)-5-hydroxybenzamide: Lacks the N-methyl group, which may affect its binding properties and biological activity.
2-(Dimethylamino)-5-methoxy-N-methylbenzamide: Contains a methoxy group instead of a hydroxy group, which can influence its chemical reactivity and interactions.
Uniqueness
2-(Dimethylamino)-5-hydroxy-N-methylbenzamide is unique due to the presence of both a hydroxy group and a dimethylamino group on the benzamide structure
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
2-(dimethylamino)-5-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C10H14N2O2/c1-11-10(14)8-6-7(13)4-5-9(8)12(2)3/h4-6,13H,1-3H3,(H,11,14) |
InChI 键 |
AGBAIBVZLYXBKF-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=C(C=CC(=C1)O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



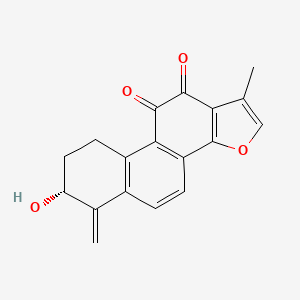
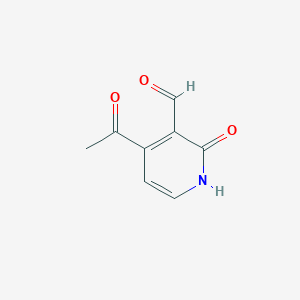


![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-N-methylbenzamide](/img/structure/B14854183.png)
